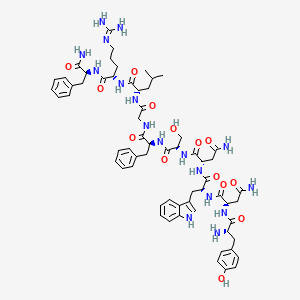![molecular formula C11H9ClN2O3 B1632705 Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate CAS No. 127094-58-0](/img/structure/B1632705.png)
Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 . It is a derivative of 1,5-naphthyridine , a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate, has been a subject of research for many years . Various strategies have been developed, which involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate is based on the 1,5-naphthyridine scaffold, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications
Antibacterial Properties
Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate and its analogues have been explored for their antibacterial properties. For instance, a study reported the synthesis of various analogues with an amino- and/or hydroxy-substituted cyclic amino group, demonstrating that some compounds were more active than enoxacin, a known antibacterial agent. The study provided insights into structure-activity relationships, indicating potential for further biological studies in this domain (Egawa et al., 1984).
Antimalarial Activity
Research has also delved into the potential antimalarial applications of compounds related to Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate. For instance, N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derived from similar ethyl esters, were evaluated for their antimalarial activity. However, these compounds did not show significant antimalarial activity in preliminary in vivo screenings (Barlin & Tan, 1984).
Enzyme Inhibition for Cholesterol Control
Another area of research includes the exploration of compounds structurally related to Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate for inhibiting enzymes involved in cholesterogenesis. For example, derivatives containing the naphthyridine structure were found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis, suggesting their potential in managing cholesterol levels (Prugh et al., 1990).
Synthesis of Antibacterial Agents
In another study, the synthesis process of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound closely related to Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate, was developed. This synthesis pathway may have implications for creating new antibacterial agents (Kiely, 1991).
Future Directions
properties
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPDXHNZQVZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345145 | |
| Record name | Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate | |
CAS RN |
127094-58-0 | |
| Record name | Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Z)-pent-1-enyl]benzoic acid](/img/structure/B1632631.png)

![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)


![[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1632647.png)
![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)
